2-Carboxyethyl(triphenyl)phosphonium Chloride: The Mitochondrial Trojan Horse
2-Carboxyethyl(triphenyl)phosphonium Chloride: The Mitochondrial Trojan Horse
Topic: 2-Carboxyethyl(triphenyl)phosphonium chloride (CAS 36626-29-6) Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Teams
A Technical Guide to Synthesis, Conjugation, and Subcellular Targeting
Executive Summary
2-Carboxyethyl(triphenyl)phosphonium chloride (CAS 36626-29-6) is a bifunctional organophosphorus building block that serves two distinct but critical roles in modern chemical research. In organic synthesis, it functions as a specialized Wittig reagent for generating
By leveraging the lipophilic cationic nature of the triphenylphosphonium (TPP) group, this molecule acts as a "Trojan Horse," delivering attached therapeutic payloads (antioxidants, ionophores, or metabolic modulators) directly into the mitochondrial matrix against a concentration gradient. This guide provides an in-depth analysis of its physiochemical properties, conjugation logic, and validated experimental protocols.
Chemical Identity & Physiochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 36626-29-6 |
| IUPAC Name | (2-Carboxyethyl)triphenylphosphonium chloride |
| Synonyms | TPP-Propionic Acid; 3-(Triphenylphosphonio)propanoic acid chloride |
| Molecular Formula | |
| Molecular Weight | 370.81 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 197–201 °C |
| Solubility | Soluble in Water, Methanol, DMSO, DCM; Insoluble in Hexane, Ether |
| Hygroscopicity | High (Store under inert atmosphere) |
| Acidity (pKa) | ~4.5 (Carboxyl group); ~15-18 ( |
Expert Insight: The chloride counter-ion is standard, but for biological applications requiring high lipophilicity, researchers sometimes perform ion exchange to replace
Mechanism of Action
A. Mitochondrial Targeting (The Nernstian Driver)
The core utility of this reagent in drug delivery is governed by the Nernst equation. Mitochondria maintain a high negative membrane potential (
-
Lipophilic Cation: The charge is delocalized across the three phenyl rings, reducing the activation energy required to pass through the hydrophobic inner mitochondrial membrane (IMM).
-
Accumulation: The cation accumulates logarithmically in response to the potential. For every 61.5 mV of potential, there is a 10-fold increase in concentration. Consequently, TPP-conjugated drugs can reach concentrations 100–500 times higher in the matrix than in the cytosol.
B. The Wittig Olefination (Synthetic Pathway)
When used as a Wittig reagent, the mechanism involves the formation of a phosphorous ylide.[2][3][4]
-
Challenge: The molecule contains a free carboxylic acid.
-
Solution: Two equivalents of base are required. The first equivalent deprotonates the carboxylic acid (
), and the second removes the -proton to form the active ylide. -
Product: Reaction with aldehydes yields
-unsaturated acids, which are valuable precursors for lactones and fatty acid derivatives.
Visualizing the Mechanisms[10]
Diagram 1: Mitochondrial Uptake Logic
This diagram illustrates the thermodynamic flow of the TPP-linked payload from the extracellular space into the mitochondrial matrix.
Caption: Thermodynamic accumulation of TPP-conjugates driven by the mitochondrial membrane potential (
Experimental Protocols
Protocol A: Synthesis of a Mito-Targeted Drug (Amide Conjugation)
This is the gold-standard workflow for attaching the TPP moiety to a drug containing a primary amine (e.g., an antioxidant or peptide).
Reagents:
-
2-Carboxyethyl(triphenyl)phosphonium chloride (1.0 equiv)[5][6]
-
Target Drug with Amine group (
) (1.0 equiv) -
EDC
HCl (1.2 equiv) -
HOBt or NHS (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve 2-Carboxyethyl(triphenyl)phosphonium chloride in anhydrous DMF under Argon. Add DIPEA and stir for 5 minutes to ensure the carboxylate is free.
-
Coupling Agent: Add EDC
HCl and HOBt/NHS. Stir at for 30 minutes to form the activated ester (OBt or OSu ester). -
Conjugation: Add the amine-bearing drug (
) dropwise. Allow the reaction to warm to room temperature and stir for 12–24 hours. -
Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the loss of water (
). -
Workup: Dilute with DCM, wash with 0.1M HCl (to remove unreacted amine), saturated
, and brine. -
Purification: The product is cationic. Purification often requires Reverse Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.
-
Note: Normal phase silica chromatography can be difficult due to the "streaking" of the charged phosphonium group.
-
Protocol B: Wittig Olefination (Synthesis of Unsaturated Acids)
Used to synthesize
Reagents:
-
2-Carboxyethyl(triphenyl)phosphonium chloride (1.0 equiv)[5][6]
-
Aldehyde (
) (0.9 equiv) -
Base: NaH (Sodium Hydride) or LiHMDS (2.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF under
. Cool to . -
Deprotonation: Add the base (2.2 equiv) dropwise.
-
Observation: The solution will turn yellow/orange, indicating ylide formation. The first equivalent neutralizes the COOH; the second forms the ylide.
-
-
Addition: Add the aldehyde dissolved in THF dropwise.
-
Reaction: Stir at
for 1 hour, then warm to room temperature for 4 hours. -
Quench: Acidify with 1M HCl to pH ~2 (to protonate the carboxylate).
-
Extraction: Extract with Ethyl Acetate. The Triphenylphosphine oxide (TPPO) byproduct is difficult to remove; crystallization from hexanes/ether is often required to precipitate the TPPO.
Synthesis Workflow Visualization
Caption: Synthetic pathway for conjugating amine-bearing drugs to the TPP mitochondrial targeting vector.
Critical Troubleshooting & Optimization
-
Hygroscopicity: The chloride salt absorbs water rapidly. Weighing must be done quickly, or in a glovebox. Wet reagent leads to hydrolysis of the activating agent (EDC) in Protocol A or quenching of the base in Protocol B.
-
Purification of Conjugates: TPP-compounds are often "sticky" on silica.
-
Solution: Use neutral alumina or switch to reverse-phase flash chromatography (C18).
-
TFA Removal: If using HPLC with TFA, the counter-ion may exchange to trifluoroacetate. For biological assays, it is often preferred to exchange this back to chloride using an ion-exchange resin (e.g., Amberlite IRA-400 Cl form).
-
-
Linker Length: This specific reagent provides a 2-carbon (ethyl) spacer between the Phosphorus and the Carbonyl. This is short. If the drug payload is bulky, steric hindrance may prevent mitochondrial uptake.
-
Alternative: If uptake is poor, consider synthesizing a longer linker analog (e.g., using 5-bromovaleric acid precursors) to reduce steric clash at the membrane surface.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhaling dust.
-
Storage: Keep tightly closed in a dry place. Store under inert gas (Argon/Nitrogen) if possible to prevent moisture absorption.
References
-
PubChem. (n.d.).[5] (2-Carboxyethyl)triphenylphosphonium chloride.[7][5][6][8][9][10] National Library of Medicine. Retrieved from [Link][5]
- Smith, R. A., & Murphy, M. P. (2010). Animal and human studies with the mitochondria-targeted antioxidant MitoQ. Annals of the New York Academy of Sciences. (Foundational text on TPP-targeting mechanism).
-
Mossalam, M., et al. (2013).[1] Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker. PLoS ONE. Retrieved from [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[4][9] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. (Classic reference for Wittig Chemistry).[2]
-
Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Retrieved from [Link]
Sources
- 1. Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker for Reversal of Oxidative Stress | PLOS One [journals.plos.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. (2-Carboxyethyl)triphenylphosphonium chloride | C21H20ClO2P | CID 10270534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Carboxyethyl)triphenylphosphonium chloride | 36626-29-6 [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pure-synth.com [pure-synth.com]
- 9. (2-Carboxyethyl)triphenylphosphonium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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